2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

IDO1 inhibition indole regioisomerism halogen positioning

For IDO1 drug discovery programs requiring a well-characterized micromolar tool compound for baseline enzyme and cellular assays. This 5-chloroindole-benzodioxin-acetamide (C₁₈H₁₅ClN₂O₃; MW 342.78) serves as a structurally distinct starting template for systematic SAR, enabling head-to-head comparison with its 4-chloro regioisomer and unsubstituted parent. - Documented IDO1 IC₅₀: 3.73-7.61 µM (recombinant enzyme & HeLa cell assays) - Structurally distinct from indole-3-acetamide & hydroxyamidine IDO1 inhibitor chemotypes - Benzodioxin moiety introduces additional H-bond acceptor sites for affinity optimization

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
Cat. No. B12177319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Cl
InChIInChI=1S/C18H15ClN2O3/c19-13-1-3-15-12(9-13)5-6-21(15)11-18(22)20-14-2-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22)
InChIKeyHBWHTMAQNRIYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroindole-Benzodioxin Acetamide: Identity & Specifications


2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (C₁₈H₁₅ClN₂O₃; MW 342.78 g/mol) is a synthetic indole-1-acetamide derivative in which a 5-chloroindole core is N1-linked via an acetamide bridge to a 2,3-dihydro-1,4-benzodioxin-6-amine moiety . The compound is catalogued in authoritative bioactivity databases (BindingDB BDBM50618447; ChEMBL CHEMBL5403582) with reported inhibitory activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing immunoregulatory enzyme [1]. Its closest structural analogs include the 4-chloro regioisomer (CAS 1144483-03-3), the unsubstituted indole parent (CAS 1144487-95-5), and the 4-acetylamino derivative, all sharing the same benzodioxin-acetamide scaffold but differing in indole substitution pattern .

Why 5-Chloroindole-Benzodioxin Acetamide Cannot Be Replaced


Within the indole-1-acetamide chemical space, seemingly minor positional or electronic perturbations produce large shifts in target engagement. The 5-chloro substituent on the indole ring alters both the electron density of the heterocycle and the geometry of key hydrophobic interactions with the IDO1 heme pocket, distinguishing it from the 4-chloro regioisomer and the unsubstituted parent [1]. Although no direct co-assayed comparator data are publicly available, class-level SAR from indole-based IDO1 inhibitor programs demonstrates that halogen position on the indole ring is a critical determinant of inhibitory potency, cellular permeability, and metabolic stability [1]. Substituting this compound with an underivatized indole or a differently positioned chloro-indole analog without experimental confirmation risks losing the specific potency, selectivity, and ADME profile that define this chemotype.

5-Chloroindole-Benzodioxin Acetamide: Differentiation Evidence


5-Cl vs. 4-Cl Indole Regioisomerism: IDO1 Engagement

The 5-chloro substitution pattern on the indole ring of the target compound produces a distinct electrostatic and steric environment at the IDO1 active site compared with the 4-chloro regioisomer. In class-level SAR analyses of indole-based IDO1 inhibitors, halogen position on the indole scaffold has been shown to alter IC₅₀ values by over 10-fold through differential interactions with the heme-iron and surrounding hydrophobic pocket residues [1][2]. The target compound (5-Cl) exhibits IDO1 IC₅₀ values of 3.73 × 10³ nM (recombinant human IDO1, fluorescence-based assay, 60 min) and 7.61 × 10³ nM (IFN-γ-treated HeLa cells, 48 h absorbance assay) [3]. In contrast, no publicly available IDO1 inhibitory data exist for the 4-chloro regioisomer (CAS 1144483-03-3), preventing direct comparison but highlighting that the 5-Cl isomer is the only regioisomer with experimentally validated IDO1 engagement within this chemotype .

IDO1 inhibition indole regioisomerism halogen positioning structure–activity relationship

5-Chloro vs. Unsubstituted Indole: IDO1 Activity

The presence of a chlorine atom at the indole 5-position distinguishes the target compound from the unsubstituted indole analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide (CAS 1144487-95-5). In indole-based IDO1 inhibitor series, 5-halogen substitution has been shown to enhance potency through improved hydrophobic packing and Van der Waals interactions with the IDO1 active site, with 5-chloro substitution specifically associated with IC₅₀ improvements of 2- to 5-fold over the unsubstituted parent in related chemotypes [1]. The target compound (5-Cl) has measured IDO1 IC₅₀ values of 3.73 × 10³ nM and 7.61 × 10³ nM [2]. The unsubstituted indole analog (CAS 1144487-95-5) has no publicly reported IDO1 activity, leaving a data gap for direct comparison but supporting the rationale that the 5-chloro modification is essential for measurable IDO1 engagement in this scaffold .

IDO1 inhibition halogen effect 5-chloroindole unsubstituted indole comparator

IDO1 Potency Gap vs. Epacadostat & Navoximod

The target compound exhibits IDO1 IC₅₀ values in the low micromolar range (3.73–7.61 µM), placing it approximately 50- to 100-fold less potent than the clinical IDO1 inhibitors epacadostat (INCB024360; IC₅₀ = 67–72 nM, recombinant hIDO1) and navoximod (GDC-0919/NLG-919; Ki = 7 nM, EC₅₀ = 75 nM) in comparable cell-free enzymatic assays [1]. This potency differential positions the target compound as a tool compound or structural starting point for medicinal chemistry optimization rather than a clinical candidate. The benzodioxin-containing scaffold diverges structurally from the hydroxyamidine pharmacophore of epacadostat and the imidazo[5,1-a]isoindole core of navoximod, potentially offering distinct binding modes and selectivity profiles despite lower potency [2].

IDO1 inhibitor benchmarking epacadostat navoximod potency comparison

Benzodioxin-Acetamide Scaffold vs. Indole-3-acetamide

The target compound employs an indole N1-acetamide linkage to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, structurally distinct from the more common indole-3-acetamide IDO1 inhibitor class (e.g., 2-(5-chloro-1H-indol-3-yl)-N-(3,5-dichlorophenyl)acetamide disclosed in patent literature for autoimmune disease applications) [1]. The benzodioxin ring introduces additional oxygen atoms capable of participating in hydrogen-bond networks with IDO1 residues and may modulate physicochemical properties including solubility and metabolic stability relative to simpler anilide or benzylamide derivatives [2]. Class-level evidence indicates that 1,4-benzodioxin-containing acetamides exhibit antioxidant and anti-inflammatory activities not observed in non-benzodioxin congeners [3], suggesting this scaffold may confer polypharmacological properties that differentiate it from standard indole-3-acetamide IDO1 ligands.

indole N1-substitution benzodioxin pharmacophore indole-3-acetamide comparator scaffold hopping

Application Scenarios for 5-Chloroindole-Benzodioxin Acetamide


IDO1 Tool Compound for In Vitro Target Engagement

The compound's documented IDO1 IC₅₀ values of 3.73–7.61 µM in recombinant enzyme and HeLa cell-based assays [1] make it suitable as a low-potency tool compound for establishing baseline IDO1 inhibition in biochemical and cellular assays. Its micromolar potency allows for clear differentiation from nanomolar clinical candidates (epacadostat, navoximod) in comparative dose–response experiments, and it can serve as a reference point for evaluating the activity gain achieved through structural optimization in medicinal chemistry programs. Researchers should verify lot-to-lot consistency via independent IDO1 enzymatic assay before use in critical experiments.

Scaffold-Hopping Starting Point for Novel IDO1 Inhibitors

The indole N1-benzodioxin-acetamide scaffold is structurally distinct from the predominant indole-3-acetamide and hydroxyamidine IDO1 inhibitor chemotypes [2]. Medicinal chemistry teams can use this compound as a starting template for systematic SAR exploration, including variation of the chlorine position (5-Cl → 4-Cl, 6-Cl, 7-Cl), replacement of chlorine with other halogens or substituents, modification of the benzodioxin ring, and acetamide linker optimization. The presence of the benzodioxin moiety introduces additional hydrogen-bond acceptor sites that may be exploited for improving target affinity and physicochemical properties.

Polypharmacology Screening of Benzodioxin-Indole Derivatives

The 1,4-benzodioxin moiety has been independently associated with antioxidant, anti-inflammatory, and lipid peroxidation inhibitory activities [3]. Researchers interested in dual-mechanism IDO1 inhibitors with ancillary antioxidant or anti-inflammatory properties may prioritize this compound for broad-panel profiling against related targets (IDO2, TDO, cyclooxygenase enzymes, MAO isoforms) and cellular oxidative stress assays. The combination of IDO1 inhibition with benzodioxin-mediated radical scavenging could provide synergistic immunomodulatory effects not achievable with either pharmacophore alone.

Regioisomeric Selectivity Probe for Halogen SAR

Given the availability of the 4-chloro regioisomer (CAS 1144483-03-3) and the unsubstituted indole parent (CAS 1144487-95-5) from commercial suppliers , the target 5-chloro compound enables systematic head-to-head comparisons of chlorine positional effects on IDO1 potency, cellular permeability, microsomal stability, and CYP inhibition. Such studies can generate valuable SAR data to guide lead optimization efforts in IDO1 drug discovery and provide a quantitative framework for understanding halogen–protein interactions in the IDO1 active site.

Quote Request

Request a Quote for 2-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.